molecular formula C29H56N12O7 B12395265 Vgvrvr

Vgvrvr

Cat. No.: B12395265
M. Wt: 684.8 g/mol
InChI Key: LZVXONMYXVVNBQ-FQFSJJOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Vgvrvr involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: : Vgvrvr undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Vgvrvr has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Vgvrvr involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • Thalidomide-benzylamine-Py-NH2
  • Pomalidomide-C2-amide-C5-azide
  • Thalidomide-NH-CH2-COOH
  • Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride

Uniqueness: : Vgvrvr is unique due to its specific amino acid sequence and the ability to form stable disulfide bonds. This stability makes it particularly useful in various research applications where structural integrity is crucial .

Properties

Molecular Formula

C29H56N12O7

Molecular Weight

684.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C29H56N12O7/c1-14(2)20(30)24(44)37-13-19(42)40-21(15(3)4)25(45)38-17(9-7-11-35-28(31)32)23(43)41-22(16(5)6)26(46)39-18(27(47)48)10-8-12-36-29(33)34/h14-18,20-22H,7-13,30H2,1-6H3,(H,37,44)(H,38,45)(H,39,46)(H,40,42)(H,41,43)(H,47,48)(H4,31,32,35)(H4,33,34,36)/t17-,18-,20-,21-,22-/m0/s1

InChI Key

LZVXONMYXVVNBQ-FQFSJJOFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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